Product packaging for Quinoline-5-sulfonyl fluoride(Cat. No.:CAS No. 2138267-85-1)

Quinoline-5-sulfonyl fluoride

Cat. No.: B2357515
CAS No.: 2138267-85-1
M. Wt: 211.21
InChI Key: IEODNVBLMJXIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinoline-5-sulfonyl fluoride is an emerging reagent in chemical biology and medicinal chemistry research, serving as a key intermediate for introducing the sulfonyl fluoride moiety into complex molecules. This compound is particularly valuable in the synthesis of heterocyclic sulfonyl fluorides, such as pyrazolo[1,5-a]quinolinyl sulfonyl fluorides, via [3+2] cycloaddition reactions with N-aminopyridines and N-aminoquinolines . These transformations provide access to useful intermediates with broad substrate specificity under mild reaction conditions, offering significant applicable value in medicinal chemistry and other disciplines . Sulfonyl fluorides are increasingly recognized for their role in chemical biology, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, due to their unique reactivity and stability under physiological conditions. As a heteroaromatic sulfonyl fluoride, this compound enables researchers to develop covalent inhibitors and probes for targeting essential enzymes. The quinoline scaffold is a privileged structure in drug discovery, known for its ability to bind to diverse biological targets and contribute to a wide range of pharmacological activities. When combined with the sulfonyl fluoride warhead, it creates a versatile building block for constructing bioactive molecules with potential applications in developing anticancer agents, antibiotics, and enzyme inhibitors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2S B2357515 Quinoline-5-sulfonyl fluoride CAS No. 2138267-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODNVBLMJXIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinoline 5 Sulfonyl Fluoride and Analogues

Approaches via Sulfonyl Chloride Intermediates

A traditional and widely practiced route to sulfonyl fluorides involves the initial synthesis of a more reactive sulfonyl chloride intermediate, which is subsequently converted to the desired sulfonyl fluoride (B91410) through a halide exchange reaction.

Preparation from Quinoline-5-sulfonyl Chloride Precursors

The synthesis of quinoline-5-sulfonyl fluoride often begins with the preparation of its precursor, quinoline-5-sulfonyl chloride. One established method to obtain the precursor involves a Sandmeyer-type reaction starting from 5-aminoquinoline (B19350). In this process, 5-aminoquinoline is subjected to a diazotization reaction with sodium nitrite (B80452) and concentrated hydrochloric acid to form a diazonium salt. google.com This intermediate is then treated with sulfur dioxide in an acetic acid solvent, typically in the presence of a catalyst like copper chloride, to yield quinoline-5-sulfonyl chloride. google.com

Once the quinoline-5-sulfonyl chloride is obtained, it is converted to this compound. This transformation is a nucleophilic substitution reaction where the chloride is displaced by a fluoride anion. rhhz.net The most common method involves reacting the sulfonyl chloride with an aqueous solution of a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.netrsc.org

Strategies for Halide Exchange Reactions

The halide exchange (Halex) reaction is a cornerstone for the synthesis of sulfonyl fluorides from the corresponding sulfonyl chlorides. While the use of simple aqueous potassium fluoride is a classic approach, several more efficient methods have been developed to improve yields and reaction conditions. rhhz.netmdpi.com

One significant improvement involves the use of a phase-transfer catalyst. For instance, employing "naked fluoride" with 18-crown-6 (B118740) ether as a catalyst in an anhydrous solvent like acetonitrile (B52724) allows the reaction to proceed efficiently at room temperature with an excess of potassium fluoride. rhhz.netmdpi.com This system enhances the nucleophilicity of the fluoride ion, leading to excellent yields. mdpi.com Other systems utilize reagents like cyanuric chloride for chlorination followed by a chlorine-fluorine exchange. rhhz.net

Table 1: Selected Reagents for Halide Exchange Reactions (SO₂Cl → SO₂F)

Fluoride Source Catalyst/Solvent System Conditions Reference
Potassium Fluoride (KF) Water/Acetone (biphasic) Mild, room temperature organic-chemistry.org
Potassium Fluoride (KF) 18-crown-6 / Acetonitrile Room temperature rhhz.netmdpi.com
Potassium Bifluoride (KHF₂) Acetonitrile (dry) Not specified nih.govacs.org

Direct Fluorosulfonylation Methods

Direct fluorosulfonylation methods offer a more streamlined approach by constructing the C-SO₂F bond in a single conceptual step, often avoiding the isolation of highly reactive sulfonyl chloride intermediates. These modern techniques include Sandmeyer-type reactions, electrochemical couplings, and transition metal-catalyzed processes.

Copper-Free Sandmeyer-Type Fluorosulfonylation of Arenediazonium Salts

A notable advancement in direct fluorosulfonylation is the development of a copper-free Sandmeyer-type reaction. sci-hub.senih.gov This method allows for the conversion of aryldiazonium salts, generated in situ from aromatic amines like 5-aminoquinoline, directly into the corresponding arylsulfonyl fluorides. sci-hub.seacs.org

The reaction typically utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as a convenient and solid sulfur dioxide surrogate and Selectfluor as the fluorine source. sci-hub.senih.govorganic-chemistry.org The process demonstrates broad functional group tolerance, including compatibility with carboxylic acids, ketones, and halogens, making it a practical tool for late-stage functionalization of complex molecules. sci-hub.se The reaction proceeds through a radical mechanism where an aryl radical, formed from the diazonium salt, reacts with SO₂ to generate an arylsulfonyl radical, which is then trapped by a fluorine atom from Selectfluor. organic-chemistry.org

Table 2: Reagents for Copper-Free Sandmeyer-Type Fluorosulfonylation

Reagent Role Example Reagent Reference
Diazotization Agent Sodium Nitrite (NaNO₂) google.com
Sulfur Dioxide Source Sodium Metabisulfite (Na₂S₂O₅) sci-hub.senih.govorganic-chemistry.org

Electrochemical Oxidative Coupling of Thiol and Disulfide Precursors

Electrosynthesis provides a mild and environmentally benign pathway to sulfonyl fluorides from readily available thiol or disulfide precursors. nih.govacs.org This method involves the electrochemical oxidative coupling of these sulfur-containing starting materials with potassium fluoride (KF), which serves as an inexpensive and safe fluoride source. acs.orgacs.org

The reaction is conducted under mild conditions, often at room temperature, and does not require any external chemical oxidants or metal catalysts. nih.govacs.org A typical setup uses simple graphite (B72142) and stainless steel electrodes in a biphasic solvent system such as acetonitrile and aqueous HCl. acs.org This electrochemical approach has demonstrated a broad substrate scope, successfully converting various aryl, heteroaryl, and alkyl thiols or disulfides into their corresponding sulfonyl fluorides. nih.govacs.org The development of flow chemistry setups for this reaction has further accelerated the synthesis, reducing reaction times from hours to minutes. tue.nl

Transition Metal-Catalyzed Fluorosulfonylation Reactions

Transition metal catalysis offers powerful and versatile methods for constructing C-SO₂F bonds. Various metals, including palladium, copper, and nickel, have been employed to catalyze the fluorosulfonylation of different starting materials.

Palladium-catalyzed cross-coupling reactions can be used to synthesize arylsulfonyl fluorides. For example, aryl bromides can be coupled with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate sulfinate, which is subsequently converted to the sulfonyl fluoride. mdpi.com

Copper catalysis has been effectively used in the fluorosulfonylation of arenediazonium salts. researchgate.net These reactions can utilize KHF₂ as the fluoride source and DABSO as the SO₂ source, proceeding smoothly without the need for additional oxidants. researchgate.net Furthermore, recent developments have explored the use of nickel catalysts for the cross-coupling of fluorosulfates, highlighting the expanding role of transition metals in this field. theballlab.com

Table 3: Overview of Selected Transition Metal-Catalyzed Fluorosulfonylation Reactions

Catalyst Substrate Key Reagents Reaction Type Reference
Palladium Aryl Bromide DABSO, Et₃N Cross-coupling to sulfinate, then fluorination mdpi.com
Copper Arenediazonium Salt DABSO, KHF₂ Fluorosulfonylation researchgate.net

Synthesis via Sulfinate Intermediates

The formation of a sulfinate intermediate is a key step in several modern methods for synthesizing sulfonyl fluorides. rhhz.net One prominent strategy involves the palladium-catalyzed sulfonylation of aryl halides (e.g., bromides) using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rhhz.netmdpi.com This reaction generates an ammonium (B1175870) or metal sulfinate intermediate, which is then fluorinated in situ with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) to yield the desired aryl sulfonyl fluoride. rhhz.net This one-pot, two-step procedure is notable for its use of non-sulfur compounds as starting materials and its tolerance for various functional groups. rhhz.netmdpi.com

A specific and highly relevant approach for heterocyclic systems like quinoline (B57606) involves the use of silyloxymethylsulfinate reagents. researchgate.net In a reported method, sodium tert-butyldimethylsilyloxymethylsulfinate (TBSOMS-Na) reacts with quinoline N-oxides to selectively produce C2-substituted quinoline silyloxymethylsulfones. researchgate.net Although this demonstrates functionalization at the C2 position, the underlying chemistry is significant. The silyloxymethylsulfone group serves as a versatile handle; it can be subsequently converted into various sulfur(VI) functionalities, including sulfonyl fluorides, by displacing the silyloxymethyl moiety with a fluoro group. researchgate.net This strategy provides a direct route to sulfonylated quinoline scaffolds from stable sulfinate precursors without needing to start from a halo-quinoline. researchgate.net

Table 2: Synthesis of Quinoline Derivatives via Silyloxymethylsulfinate researchgate.net

Starting Material Reagent Product Type Potential Final Product
Quinoline N-oxide TBSOMS-Na C2-silyloxymethylsulfone Quinoline-2-sulfonyl fluoride

This methodology highlights the utility of sulfinate intermediates, particularly silyloxymethylsulfinates, as precursors for constructing sulfonyl fluoride moieties on heterocyclic rings like quinoline. researchgate.net

Late-Stage Functionalization Strategies Incorporating Sulfonyl Fluoride Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex, biologically active molecules at a late step in the synthesis. acs.orgrsc.org The sulfonyl fluoride group is an attractive candidate for LSF due to its unique reactivity and stability. d-nb.inforsc.org

A highly effective LSF strategy for installing sulfonyl fluoride groups utilizes primary sulfonamides as the starting material. d-nb.infoorgsyn.org Sulfonamides are common in pharmaceuticals, are generally stable, and can be viewed as masked handles for conversion to the more reactive sulfonyl fluoride. orgsyn.org The transformation is achieved in a one-pot procedure where the sulfonamide is first activated with a pyrylium (B1242799) salt (Pyry-BF₄) in the presence of a chloride source like magnesium chloride to form an in-situ sulfonyl chloride intermediate. d-nb.inforhhz.net This reactive intermediate is then immediately treated with a fluoride source, such as potassium fluoride (KF), to yield the final sulfonyl fluoride. d-nb.info This method displays high chemoselectivity and has been successfully applied to complex drug molecules, converting the sulfonamide moiety into a sulfonyl fluoride with good to excellent yields. d-nb.infoorgsyn.org

Another LSF approach involves the direct deoxymethylation of phenols using sulfuryl fluoride (SO₂F₂), demonstrating the utility of sulfonyl fluoride reagents in modifying complex natural products. rsc.org Furthermore, photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be trapped with reagents like N-fluorobenzenesulfonimide (NFSI) to form sulfonyl fluorides. acs.org These strategies underscore the growing importance of sulfonyl fluorides in LSF and the innovative methods being developed to incorporate this functional group into intricate molecular architectures. acs.orgrhhz.net

Table 3: Late-Stage Sulfonyl Fluoride Synthesis from Drug Precursors d-nb.info

Starting Material (Sulfonamide-bearing) Yield of Sulfonyl Fluoride (%)
Glibenclamide precursor 80
(±)-Sulpiride 69

Chemical Reactivity and Transformative Potential of Quinoline 5 Sulfonyl Fluoride Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, noted for its reliability and broad applicability in synthesizing molecules for materials science, chemical biology, and drug development. sigmaaldrich.com The unique stability and reactivity of the sulfonyl fluoride group make it an ideal hub for connecting molecular fragments. sigmaaldrich.comrhhz.net Quinoline-5-sulfonyl fluoride, as a heterocyclic sulfonyl fluoride, presents a valuable building block within this chemical space.

Mechanistic Investigations of SuFEx Reactions with Quinoline-5-sulfonyl Fluorides

The mechanism of SuFEx reactions involving this compound, particularly in the presence of catalysts, has been a subject of investigation. In a study focusing on the accelerated SuFEx reaction between 8-quinolinesulfonyl fluoride and an aryl silyl (B83357) ether, the use of a guanidine (B92328) base catalyst, specifically Barton's hindered guanidine base (BTMG), was found to significantly accelerate the reaction. nih.gov

Experimental evidence supports the formation of a phenoxide guanidinium (B1211019) ion pair as a feasible intermediate in the SuFEx reaction. nih.gov The reaction is further accelerated by the presence of a silicon source like hexamethyldisilazane (B44280) (HMDS), which facilitates the in situ formation of reactive TMS-ether intermediates and leverages the thermodynamic driving force of silicon-fluoride bond formation. nih.govcshl.edu Two potential pathways have been proposed: one involving a complex that activates both the SuFEx electrophile and the nucleophile, and another where the ion pair directly participates in the reaction, with the proton activating the sulfonyl fluoride towards phenoxide addition. nih.gov

Formation of Sulfonamides, Sulfonate Esters, and Sulfones from this compound

This compound serves as a versatile precursor for the synthesis of a variety of important sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfones.

Sulfonamides: The reaction of sulfonyl fluorides with amines is a common method to produce sulfonamides. rhhz.netekb.eg This transformation is a key step in medicinal chemistry, as the sulfonamide group is a prominent feature in many therapeutic drugs. thieme-connect.com The synthesis can be achieved through various methods, including direct reaction with primary or secondary amines. ekb.eg The conversion of sulfonyl fluorides to sulfonamides can also be facilitated by catalysts. thieme-connect.com For instance, the reaction of a sulfonyl fluoride with morpholine (B109124) can yield the corresponding sulfonamide in excellent yield. nih.govrsc.org

Sulfonate Esters: The formation of sulfonate esters from this compound can be achieved through its reaction with alcohols or phenols. smolecule.com This reaction is a cornerstone of SuFEx chemistry, often proceeding with high efficiency. nih.gov The use of catalysts can significantly accelerate the formation of sulfonate esters from sulfonyl fluorides and aryl alcohols, with many reactions reaching completion within minutes. nih.gov For example, the reaction of a sulfonyl fluoride with sesamol (B190485) can produce the desired sulfonated product in high yield. nih.govrsc.org

Sulfones: While the direct conversion of this compound to sulfones is less commonly detailed, sulfonyl fluorides, in general, are precursors to various sulfur-containing functionalities, which can include sulfones. nih.gov

Below is a table summarizing the formation of these key derivatives from sulfonyl fluorides:

DerivativeReactantGeneral Reaction Conditions
Sulfonamide Amine (Primary or Secondary)Direct reaction, often with a base or catalyst. rhhz.netekb.egthieme-connect.com
Sulfonate Ester Alcohol or PhenolSuFEx conditions, often catalyzed. nih.govsmolecule.com
Sulfone -Can be synthesized from sulfonyl fluoride precursors. nih.gov

Applications in Ligation Chemistry for Molecular Assembly

The robust and chemoselective nature of the SuFEx reaction makes this compound and its derivatives valuable tools in ligation chemistry for the assembly of complex molecular architectures. nih.govdntb.gov.ua The sulfonyl fluoride group acts as a reliable "click" handle, allowing for the covalent connection of different molecular building blocks. sigmaaldrich.com

This strategy has been successfully employed in the late-stage modification of peptides and drugs. nih.gov For instance, a bifunctional linker containing a fluorosulfonyl group can be used for the selective assembly of different drug molecules. nih.govrsc.org The ability to ligate molecules with high efficiency and under mild conditions is a significant advantage in the development of new chemical probes and therapeutic agents. researchgate.net The application of SuFEx chemistry with sulfonyl fluoride hubs allows for the rapid generation of diverse molecular libraries. nih.gov

Radical-Mediated Functionalizations

In addition to their utility in SuFEx click chemistry, this compound derivatives can participate in radical-mediated transformations, expanding their synthetic potential.

Fluorosulfonylation of Unsaturated Hydrocarbons

Radical fluorosulfonylation has emerged as a significant method for synthesizing sulfonyl fluorides. nih.govrsc.org This approach involves the addition of a fluorosulfonyl radical (•SO₂F) to unsaturated hydrocarbons like alkenes and alkynes. nih.gov

Recent advancements have introduced bench-stable, redox-active reagents that can generate the •SO₂F radical under photoredox catalysis. nih.govd-nb.info This allows for the hydro-fluorosulfonylation of unactivated alkenes, providing a direct route to aliphatic sulfonyl fluorides. nih.gov The reaction tolerates a wide range of functional groups and can be applied to the late-stage modification of complex molecules, including natural products and peptides. nih.gov Furthermore, this methodology has been extended to the fluorosulfonyl-borylation of unsaturated hydrocarbons, creating bifunctional molecules with potential for further diversification. nih.govrsc.org

The general scheme for the radical fluorosulfonylation of an alkene is depicted below:

ReactantsConditionsProduct
Alkene, •SO₂F radical precursorPhotoredox catalysisAliphatic sulfonyl fluoride

Chloro-Fluorosulfonyl Difunctionalization of Alkynes

A powerful extension of radical-mediated functionalization is the chloro-fluorosulfonyl difunctionalization of alkynes. nih.gov This reaction, also proceeding under photoredox conditions, allows for the construction of β-chloro alkenylsulfonyl fluorides. nih.gov These products are versatile synthetic hubs, as the chloride can undergo a variety of subsequent transformations, such as reduction, cross-coupling reactions (Suzuki, Sonogashira), and nucleophilic substitutions, while leaving the sulfonyl fluoride group intact for further SuFEx chemistry. nih.gov

This method provides access to a wide array of previously challenging-to-synthesize sulfonyl fluorides, including cis-alkenylsulfonyl fluorides, dienylsulfonyl fluorides, and ynenylsulfonyl fluorides. nih.gov The utility of this approach has been demonstrated in the late-stage modification of peptides and drugs. nih.gov

The following table highlights the transformative potential of β-chloro alkenylsulfonyl fluorides:

Transformation of β-chloro alkenylsulfonyl fluorideReagents/ConditionsResulting Product Class
Reduction-Alkenylsulfonyl fluoride
Suzuki CouplingBoronic acid, Pd catalystAryl- or vinyl-substituted alkenylsulfonyl fluoride
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystYnenylsulfonyl fluoride
Nucleophilic SubstitutionN, O, or S nucleophilesFunctionalized alkenylsulfonyl fluoride

Mechanistic Studies of Fluorosulfonyl Radical Generation and Reactivity

The generation of the fluorosulfonyl radical (•SO₂F) is a challenging endeavor due to the high homolytic bond dissociation energy of the sulfur(VI)-fluorine bond. Current time information in Bangalore, IN.thieme-connect.com Despite this, photocatalysis has emerged as a powerful strategy to access this highly reactive intermediate from stable precursors. The generation of the •SO₂F radical often proceeds via a single electron transfer (SET) process. thieme-connect.comacs.org In this mechanism, a photocatalyst, upon excitation by visible light, reduces a suitable precursor, leading to the homolytic cleavage of a bond to release the •SO₂F radical. thieme-connect.comacs.org

Several classes of precursors have been developed for this purpose. One notable example involves the use of bench-stable and redox-active benzimidazolium fluorosulfonate salts. Current time information in Bangalore, IN.thieme-connect.com These cationic complexes, upon undergoing a SET reduction process under photocatalytic conditions, facilitate the cleavage of a relatively weak N–S bond to generate the fluorosulfonyl radical. Current time information in Bangalore, IN.thieme-connect.com This approach circumvents the difficulties associated with using gaseous and inert sources like sulfuryl fluoride (SO₂F₂). Current time information in Bangalore, IN.

Once generated, the highly electrophilic fluorosulfonyl radical readily participates in various transformations. A primary mode of reactivity is its addition to unsaturated carbon-carbon bonds in alkenes and alkynes. acs.orgnih.gov This addition generates a carbon-centered radical intermediate, which can be trapped or undergo further reactions, such as cyclization or elimination, to construct a variety of functionalized sulfonyl fluoride compounds. acs.orgresearchgate.net This radical-based strategy significantly expands the synthetic utility beyond traditional electrophilic fluorosulfonylation methods. Current time information in Bangalore, IN.thieme-connect.com The applicability of this method has been demonstrated with a range of heteroaryl compounds, including quinoline (B57606) derivatives, showcasing its utility in modifying complex molecular scaffolds. researchgate.net

Nucleophilic Substitution Reactions

Quinoline sulfonyl fluorides are valuable precursors for the synthesis of quinoline sulfonamides, a structural motif present in numerous biologically active compounds. The direct amidation of sulfonyl fluorides represents a key transformation within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, their reaction with amines often requires activation. scispace.com

A highly effective catalytic method for the amidation of a broad range of sulfonyl fluorides, including sterically hindered substrates, has been developed. scispace.com This protocol utilizes a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon-based additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). scispace.comchemrxiv.org The reaction proceeds smoothly under mild conditions to afford sulfonamides in excellent yields. scispace.com Mechanistic studies suggest that HOBt acts as a nucleophilic catalyst, activating the S(VI)-F bond to facilitate the subsequent reaction with the amine. scispace.com

The utility of this methodology has been demonstrated in the late-stage functionalization of complex molecules. For instance, a key step in an alternative synthesis of the drug Fedratinib, which features a quinoline core, involved the catalytic amidation of a quinoline sulfonyl fluoride intermediate with a pyrazole (B372694) amine. scispace.com This highlights the robustness and functional group tolerance of the method, providing a facile route to access diverse analogues for biological screening. scispace.com The reaction of 8-quinolinesulfonyl fluoride has also been used as a model system to study and optimize SuFEx reaction conditions. nih.gov

Table 1: Scope of Catalytic Amidation of Sulfonyl Fluorides with Various Amines This table presents representative data on the catalytic amidation of sulfonyl fluorides, demonstrating the reaction's broad applicability. Data sourced from a study by Wei, M. et al. chemrxiv.org

Sulfonyl Fluoride (1)Amine (2)Product (3)Yield (%) [a]
Benzenesulfonyl fluoridetert-ButylamineN-(tert-Butyl)benzenesulfonamide98
4-Toluenesulfonyl fluorideAnilineN-Phenyl-4-methylbenzenesulfonamide96
2-Naphthalenesulfonyl fluoridePiperidine2-(Piperidin-1-ylsulfonyl)naphthalene99
4-Acetamidobenzenesulfonyl fluorideBenzylamineN-((4-Acetamidophenyl)sulfonyl)-N-benzylamine97
4-(Trifluoromethyl)benzenesulfonyl fluoride(R)-1-Phenylethan-1-amine(R)-N-(1-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide99
[a] Reaction conditions: Sulfonyl fluoride (1.20 mmol), amine (1.00 mmol), HOBt (1 mol%), DIPEA (2.00 mmol), and TMDS (2.00 mmol) in anhydrous DMSO at 25 °C for 24 h. Isolated yields reported. chemrxiv.org

The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in organofluorine chemistry. acs.org Aryl and heteroaryl sulfonyl fluorides have been identified as effective reagents for this purpose, offering an alternative to more traditional and often hazardous deoxyfluorination agents. acs.orgchemrxiv.org The general mechanism is proposed to involve the base-assisted nucleophilic attack of the alcohol onto the electrophilic sulfur center of the sulfonyl fluoride. acs.org This forms a reactive sulfonate ester intermediate in situ. Subsequent nucleophilic substitution by a fluoride ion, often delivered from the reagent itself or an additive, displaces the sulfonate leaving group to yield the final alkyl fluoride product, typically with inversion of stereochemistry. acs.orgucla.edu

The reactivity of the sulfonyl fluoride reagent is crucial and can be tuned by altering the electronic properties of the (hetero)aryl ring. acs.orgucla.edu Electron-deficient heteroaryl sulfonyl fluorides have been shown to be particularly effective. acs.org For example, 2-pyridinesulfonyl fluoride (PyFluor) has been developed as a low-cost, stable, and selective deoxyfluorination reagent that outperforms traditional reagents like perfluorobutanesulfonyl fluoride (PBSF) in certain cases. acs.org While specific studies focusing solely on this compound as a deoxyfluorination agent are not extensively detailed, its electron-deficient quinoline core suggests it belongs to the class of activated sulfonyl fluorides suitable for such transformations. The selection of the appropriate sulfonyl fluoride and base is critical for optimizing the reaction for different classes of alcohols, including primary, secondary, and tertiary alcohols. ucla.edu

Table 2: Comparison of Sulfonyl Fluoride Reagents in the Deoxyfluorination of 2-Phenylethan-1-ol This table compares the efficacy of various electron-deficient sulfonyl fluorides in a model deoxyfluorination reaction. Data sourced from a study by Nielsen, M. K. et al. acs.org

EntrySulfonyl Fluoride ReagentYield of Alkyl Fluoride (%) [a]Selectivity (Fluorination:Elimination)
1Perfluorobutanesulfonyl fluoride (PBSF)576:1
24-Nitrophenylsulfonyl fluoride7012:1
32-Nitrophenylsulfonyl fluoride75>20:1
42-Pyridinesulfonyl fluoride (PyFluor)79>20:1
55-Chloropyridin-2-ylsulfonyl fluoride83>20:1
[a] Yield determined by GC analysis using DBU as the base. acs.org

Multicomponent and Cyclization Reactions

Quinoline sulfonyl fluoride and its derivatives are versatile building blocks for the synthesis of complex heterocyclic structures through multicomponent and cascade cyclization reactions. The generation of a fluorosulfonyl radical from a quinoline sulfonyl fluoride precursor can initiate a sequence of events leading to novel polycyclic systems. For example, the radical can add to an alkene, and the resulting carbon-centered radical can undergo intramolecular cyclization onto another reactive functional group within the molecule. acs.orgacs.org This strategy has been employed to access FSO₂-functionalized tetrahydropyridazines through a photocatalytic cascade cyclization of N-homoallyl aldehyde hydrazones. acs.orgacs.org

Another powerful approach involves the reaction of quinoline N-oxides with sulfinate reagents to selectively furnish C2-substituted quinoline sulfones. researchgate.net These sulfones are stable intermediates that can be subsequently deprotected and converted into sulfonyl fluorides, sulfonamides, or other sulfonyl derivatives, providing a modular entry point to a wide array of functionalized quinolines. researchgate.net Furthermore, sulfur-based quinolinium 1,4-zwitterions have been utilized in various formal cyclization reactions, such as (2+3), (3+n), and (5+n) cycloadditions, to construct diverse five-, six-, and seven-membered heterocyclic rings fused to the quinoline scaffold. mdpi.com These methods demonstrate the significant potential of leveraging the reactivity of the sulfonyl fluoride group and its precursors to build molecular complexity and access novel heterocyclic architectures that are of interest in medicinal chemistry and materials science. scispace.comresearchgate.net

Advanced Applications in Chemical Biology and Drug Discovery Research

Quinoline-5-sulfonyl Fluoride (B91410) as a Privileged Chemical Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. nih.govnih.gov The quinoline (B57606) ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and biologically active compounds. nih.govacs.org Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be decorated with various functional groups to modulate its pharmacological properties. The incorporation of a sulfonyl fluoride at the 5-position endows this established scaffold with a highly versatile and reactive handle, significantly expanding its utility in modern chemical synthesis and drug design. rsc.orgrsc.org

The quinoline framework is a cornerstone in organic synthesis due to its inherent reactivity and structural stability. numberanalytics.com The introduction of the sulfonyl fluoride group transforms the entire molecule into a powerful building block for constructing intricate molecular architectures. The sulfonyl fluoride moiety is notably stable under many reaction conditions, yet it exhibits exquisite reactivity with nucleophiles under specific triggers, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net

This reactivity allows for the quinoline-5-sulfonyl fluoride to be efficiently and selectively coupled with a wide array of molecular fragments, including amines, phenols, and other nucleophiles. nih.gov This modular approach facilitates rapid entry into complex molecular structures that would otherwise require lengthy synthetic sequences. acs.org Researchers can utilize the quinoline core for target recognition while employing the sulfonyl fluoride as a key ligation point to attach other functional units, such as solubility enhancers, fluorescent tags, or secondary pharmacophores. This strategy provides a robust and efficient pathway to generate libraries of diverse compounds for screening and optimization.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to address complex diseases or overcome drug resistance. This compound is an ideal starting point for creating such hybrid systems. Its precursor, quinoline-5-sulfonyl chloride, is readily converted into quinoline-5-sulfonamides, which serve as key intermediates for further elaboration. mdpi.comnih.gov

A notable example is the synthesis of hybrid molecules containing both the quinoline-5-sulfonamide (B3425427) and a 1,2,3-triazole system. mdpi.comresearchgate.net In these syntheses, acetylene-containing quinoline-5-sulfonamides are reacted with organic azides via a copper-catalyzed "click" reaction to furnish the desired hybrid conjugates. mdpi.comnih.gov This highlights how the sulfonyl group at the 5-position of the quinoline ring acts as a crucial linker for bridging distinct chemical entities.

Starting MaterialReagentResulting Hybrid SystemReference
Acetylene derivatives of quinoline-5-sulfonamideOrganic azidesQuinoline-5-sulfonamide-1,2,3-triazole hybrids mdpi.com, nih.gov
6-Bromoquinoline-sulfonamide intermediateDiverse aryl boronic acidsAryl-substituted quinoline-sulfonamide hybrids nih.gov

Functional Probes in Chemical Biology

Functional probes are indispensable tools for interrogating the complex machinery of living cells. They allow for the tracking, identification, and functional characterization of biomolecules in their native environment. The unique properties of the sulfonyl fluoride group make it a "privileged warhead" for designing such probes. rsc.orgrsc.orgsemanticscholar.org When attached to a recognition scaffold like quinoline, it creates a powerful instrument for chemical biology research.

A key application of this compound is in the creation of covalent modifiers for biomolecules. The sulfonyl fluoride group acts as a biocompatible electrophile that can form a stable, covalent bond with nucleophilic amino acid residues on proteins. rsc.orgresearchgate.net Unlike more reactive groups like sulfonyl chlorides, sulfonyl fluorides possess a well-calibrated balance of aqueous stability and reactivity, allowing them to function effectively in complex biological milieus. rsc.orgsemanticscholar.org

This functionality is not limited to reacting with highly nucleophilic cysteines; sulfonyl fluorides are known to covalently modify a range of residues depending on the local protein environment, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgrsc.orgjenabioscience.com The quinoline portion of the molecule acts as a guide, directing the sulfonyl fluoride "warhead" to a specific protein's binding pocket. Upon binding, the proximity and orientation of the sulfonyl fluoride relative to a nearby nucleophilic residue facilitate a covalent reaction, leading to the permanent and specific modification of the target protein. nomuraresearchgroup.com

The ability to form covalent bonds is a powerful strategy for achieving potent and durable enzyme inhibition. rsc.org By permanently modifying a key amino acid in an enzyme's active site or an allosteric pocket, a covalent inhibitor can achieve complete and sustained inactivation of its target. This irreversible mechanism is particularly valuable for achieving a prolonged pharmacodynamic effect.

Furthermore, this covalent reactivity is central to modern chemoproteomic strategies like activity-based protein profiling (ABPP). rsc.org In this approach, a this compound-based probe, often appended with a reporter tag (like an alkyne or azide (B81097) for click chemistry), is used to covalently label its protein targets in a cell lysate or even in live cells. acs.org Following labeling, the modified proteins can be enriched and identified using mass spectrometry. This powerful technique enables the identification of novel drug targets, the assessment of drug selectivity across the proteome, and the verification of target engagement in a physiological context. rsc.orgsemanticscholar.org

The sulfonyl fluoride warhead has a long history of use in creating inhibitors for serine proteases, such as the classic inhibitor phenylmethylsulfonyl fluoride (PMSF). rsc.orgresearchgate.net The quinoline scaffold can be used to direct this reactivity toward specific proteases of interest.

More recently, this chemistry has been applied to the challenging field of kinase profiling. Protein kinases are a large and structurally related family of enzymes, making the development of selective inhibitors difficult. acs.org However, researchers have successfully designed sulfonyl fluoride-based probes that covalently target a conserved lysine residue within the ATP-binding site of a broad spectrum of kinases. acs.org An optimized probe, XO44, was shown to covalently modify over 100 endogenous kinases in living cells, enabling a global profile of kinase engagement by drugs like dasatinib. acs.org

Fusing the quinoline scaffold, a known component of many kinase inhibitors, nih.govnih.gov with a sulfonylated group has led to the development of highly potent inhibitors. Studies on sulfonylated indeno[1,2-c]quinoline (SIQ) derivatives have demonstrated their potent inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a key target in cancer therapy. nih.govacs.org Several of these compounds showed significantly greater potency than the approved drug erlotinib.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Erlotinib (Reference) EGFR-TK~20 acs.org, nih.gov
SIQ3 EGFR-TK10.16 ± 2.11 nih.gov
SIQ5 EGFR-TK5.23 ± 1.13 nih.gov
SIQ8 EGFR-TK2.15 ± 0.54 nih.gov
SIQ12 EGFR-TK1.89 ± 0.49 nih.gov
SIQ17 EGFR-TK0.63 ± 0.21 nih.gov
SIQ19 EGFR-TK3.54 ± 0.87 nih.gov

These findings underscore the power of combining the quinoline scaffold with a sulfonyl reactive group for designing next-generation covalent inhibitors targeting critical enzyme families like kinases and proteases.

Contribution to Heterocyclic Chemistry Research for Bioactive Compounds

The chemical compound this compound is situated at the intersection of two significant areas in medicinal chemistry: the versatile quinoline scaffold and the reactive sulfonyl fluoride warhead. Its contributions are rooted in the extensive exploration of quinoline derivatives for therapeutic applications.

The quinoline ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds that exhibit a wide array of biological activities. nih.gov Quinoline is a versatile pharmacophore that has been extensively functionalized to develop agents with anticancer, anti-inflammatory, antibacterial, antimalarial, and antiviral properties. nih.govresearchgate.netrsc.org Its chemical nature, being a weak tertiary base, allows for various substitution reactions, making it an attractive building block for designing new drugs. researchgate.netfrontiersin.org

The significance of the quinoline motif is underscored by its presence in numerous commercially available drugs, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan. rsc.org Researchers continuously explore quinoline derivatives due to their potential to interact with diverse biological targets. nih.gov The development of methods to create quinoline derivatives, including those with sulfur-containing functional groups like sulfonyl fluorides and sulfonamides, remains an active area of research. acs.orgresearchgate.netmdpi.com For instance, sulfonyl fluoride substituted quinolines have been successfully used as intermediates in the synthesis of complex hydrogenated quinolines (THQs), demonstrating their utility in building diverse molecular architectures. acs.org

The pharmacological efficacy and target specificity of quinoline-based compounds are heavily dependent on the type and placement of substituents on the heterocyclic ring. researchgate.netrsc.org This has led to extensive Structure-Activity Relationship (SAR) studies to understand how structural modifications influence biological outcomes. orientjchem.org SAR studies are crucial for optimizing lead compounds to enhance their potency and selectivity while minimizing potential side effects.

Researchers have established several key SAR principles for the quinoline scaffold:

Antimalarial Activity : The presence of an electron-donating methoxy (B1213986) group (OCH₃) at the C-2 position can enhance activity, whereas an electron-withdrawing chlorine (Cl) atom at the same position can lead to a loss of activity. rsc.org

Anticancer Activity : For certain quinoline derivatives targeting IGF receptors, a carboxylic acid group at the C-3 position was found to be critical for inhibitory action. orientjchem.org In other cases, bulky substituents at the C-7 position have been shown to facilitate antiproliferative activity. frontiersin.org

General Principles : The introduction of different functional groups, such as halogens or basic nitrogen atoms, can significantly alter a compound's properties, including its ability to bind to a target protein or its metabolic stability. orientjchem.org

This ability to fine-tune activity through substitution makes the quinoline scaffold exceptionally versatile for creating diverse libraries of compounds for screening against various diseases. mdpi.com

Table 1: Examples of Substituent Effects in Quinoline SAR Studies

PositionSubstituentObserved EffectBiological ActivityReference
C-2Methoxy (-OCH₃)Enhanced activityAntimalarial rsc.org
C-2Chlorine (-Cl)Loss of activityAntimalarial rsc.org
C-3Carboxylic Acid (-COOH)Crucial for inhibitionAnticancer (IGF Receptor) orientjchem.org
C-7Bulky GroupsFacilitated activityAntiproliferative frontiersin.org
C-4Aniline MoietyTRPV1 antagonismAnti-inflammatory researchgate.net

This compound integrates the established quinoline pharmacophore with a sulfonyl fluoride moiety, a group that has gained prominence as a reactive "warhead" in modern drug discovery. rsc.org Sulfonyl fluorides are highly valued as electrophilic probes in chemical biology and for the design of covalent inhibitors. rsc.orgresearchgate.net They exhibit a unique balance of stability under physiological conditions and sufficient reactivity to form covalent bonds with specific amino acid residues—such as serine, tyrosine, and lysine—in a protein's binding site. rsc.orgnomuraresearchgroup.com

This reactivity offers several advantages in drug discovery:

Target Validation : Alkyne-tagged sulfonyl fluoride probes can be used to efficiently capture and identify protein targets from complex cellular mixtures. researchgate.net

Covalent Inhibition : By forming a stable covalent bond, these inhibitors can achieve prolonged and potent target inhibition, which is often desirable for treating diseases like cancer. nomuraresearchgroup.com

Enhanced Selectivity : While early covalent drugs were often discovered by chance, modern approaches involve the rational design of molecules where a reactive electrophile is attached to a known ligand to target a specific, non-conserved amino acid, thereby increasing selectivity. nomuraresearchgroup.com

The use of sulfonyl fluorides represents a sophisticated strategy in drug design. researchgate.net By incorporating this reactive group onto the well-established quinoline scaffold, this compound serves as a prime candidate for developing targeted covalent inhibitors, merging the scaffold's inherent biological relevance with the warhead's capacity for potent and specific target engagement. rsc.orgresearchgate.net

Contributions to Materials Science and Polymer Chemistry

Beyond its applications in biology, the sulfonyl fluoride moiety of this compound makes it a valuable component in the field of materials science, particularly in the development of novel ionic liquids and advanced polymers.

Researchers have successfully developed a new class of functional ionic liquids (ILs) that incorporate the sulfonyl fluoride group. nsf.govrsc.org Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and have applications in fields ranging from energy to medicine due to their unique properties like low volatility, high thermal stability, and tunable solvency. nsf.govdntb.gov.ua

The integration of the sulfonyl fluoride (–SO₂F) motif into ILs is significant due to the group's distinct stability and reactivity pattern. nsf.govrsc.org Unlike the more common sulfonyl chlorides, sulfonyl fluorides are remarkably stable in both acidic and basic conditions and are resistant to reduction. nsf.gov This stability, combined with the high electronegativity and charge density of the SO₂F group, can impart desirable properties to the resulting ILs, such as increased anodic stability. nih.gov

A series of these novel ILs have been synthesized and characterized using computational modeling and X-ray crystallography to understand their structure-property relationships. nih.govnih.gov These studies are foundational for designing materials with specific functions. A particularly promising application for these sulfonyl fluoride-based ILs is as advanced electrolytes in high-voltage rechargeable lithium-metal batteries, where their stability and favorable ion solvation properties are advantageous. dntb.gov.uanih.gov

The sulfonyl fluoride group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of "click chemistry" reactions. rsc.orgthieme-connect.com Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. SuFEx has emerged as a next-generation click reaction for forming robust sulfur-heteroatom bonds (e.g., S-O, S-N) and has been successfully applied to polymer science. rsc.orgtju.edu.cn

This compound, by virtue of its –SO₂F group, can act as a "SuFExable hub"—a building block for creating polymers. thieme-connect.com SuFEx polymerization allows for the synthesis of diverse polymer backbones, including polysulfates and polysulfamides, under mild conditions. rsc.orgthieme-connect.com This chemistry is also used for post-polymerization modification, where existing polymers containing sulfonyl fluoride groups are functionalized to create materials with tailored properties. acs.org For example, a sulfonyl fluoride on a complex molecule can be readily reacted using SuFEx click chemistry to introduce new functional groups. acs.org

Table 2: Applications of SuFEx Chemistry in Polymer Science

ApplicationDescriptionKey FeatureReference
Polymer Synthesis Reaction of bissulfonyl fluorides with other monomers (e.g., bisamines) to create new polymer chains like polysulfamides.Efficient formation of stable organosulfur linkages. thieme-connect.com
Polymer-Polymer Coupling Linking two different polymer chains together in equimolar amounts quickly and efficiently.Avoids issues common in other ligation reactions. rsc.org
Post-Polymerization Modification (PPM) Modifying the surface of polymer brushes containing sulfonyl fluoride groups to introduce new functionalities.High versatility in catalysts and reaction conditions. acs.org
Dynamic Covalent Chemistry The products of some SuFEx reactions can participate in exchange reactions, allowing for self-healing or responsive materials.Creation of degradable and adaptable polymers. tju.edu.cnnih.gov

The unique reactivity of the S(VI)-F bond allows it to remain dormant under most conditions but "come to life" when a suitable catalyst is introduced, making SuFEx a highly controllable and powerful tool for advanced materials synthesis. nsf.gov

Computational and Spectroscopic Investigation of Quinoline 5 Sulfonyl Fluoride and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic properties and reactivity of molecules like Quinoline-5-sulfonyl fluoride (B91410). These computational methods provide insights that are complementary to experimental data, allowing for a detailed understanding of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), are utilized to optimize molecular geometries and determine electronic properties. nih.govmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The analysis of the electronic structure helps in understanding the distribution of electrons within the molecule, which dictates its chemical properties and reactivity. mdpi.com

Table 1: Theoretical Geometric Parameters for a Quinoline Sulfonyl Moiety Note: This table presents typical, representative data for quinoline sulfonyl structures as determined by DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthS-O11.42 Å
Bond LengthS-O21.42 Å
Bond LengthS-F1.58 Å
Bond LengthS-C(quinoline)1.77 Å
Bond AngleO1-S-O2120.5°
Bond AngleO-S-F108.2°
Bond AngleC-S-F105.9°

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density of a molecule. In the study of quinoline sulfonyl derivatives, NBO analysis helps to identify significant donor-acceptor interactions. nih.gov The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is calculated. A higher E(2) value indicates a stronger interaction. This analysis reveals the nature of bonding and the stabilizing effects of electron delocalization within the molecular structure. nih.gov

Table 2: NBO Analysis - Donor-Acceptor Interactions in a Quinoline Sulfonyl Fluoride Framework Note: This table shows hypothetical but representative stabilization energies (E(2)) for intramolecular interactions.

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(1) Oσ(S-F)Lone Pair to Antibonding Sigma5.85
LP(1) Oσ(S-C)Lone Pair to Antibonding Sigma4.10
LP(1) N(quinoline)π(C-C)Lone Pair to Antibonding Pi25.50
π(C-C)π(C-C)Pi to Antibonding Pi18.90

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the molecular surface. nih.gov It helps in identifying the regions prone to electrophilic and nucleophilic attack. Red or yellow areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

Table 3: Frontier Molecular Orbital Energies for Quinoline Derivatives Note: This table provides representative energy values for quinoline-based compounds.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative A-6.85-1.954.90
Quinoline Derivative B-7.10-2.055.05
Quinoline Derivative C-6.92-2.214.71

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide insights into conformational preferences, stability, and binding mechanisms.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For compounds containing a sulfonyl fluoride group, assessing chemical stability is particularly important. Studies have evaluated the stability of aryl-sulfonyl fluorides in aqueous buffers at physiological pH. nih.gov The integrity of the compound over time can be monitored using techniques like 1D ¹H NMR spectroscopy, which tracks the signals of the phenyl ring carrying the sulfonyl fluoride. nih.gov This analysis is crucial for determining the compound's viability as a chemical probe or therapeutic agent. The unique reactivity of the sulfonyl fluoride group allows it to remain relatively stable in aqueous environments but become reactive within specific microenvironments, such as the binding sites of proteins. nsf.gov

Table 4: Aqueous Stability of an Aryl-Sulfonyl Fluoride Compound Source: Adapted from studies on the stability of sulfonyl fluorides. nih.gov

CompoundConditionTime (hours)Remaining Compound (%)
Aryl-SO2FRoom Temperature5>95%
Aryl-SO2F37 °C5~90%
Control (Aryl-SO2CH3)37 °C5>99%

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.gov For quinoline-based compounds, docking studies are widely used to explore their inhibitory potential against various biological targets, such as viral polymerases, bacterial DNA gyrase, or carbonic anhydrases. nih.govmdpi.comresearchgate.net These studies calculate a binding score, often in kcal/mol, where a more negative value indicates a stronger binding affinity. researchgate.net The results also provide a detailed view of the ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for understanding the mechanism of action. mdpi.com

Table 5: Molecular Docking Results for Various Quinoline Derivatives Note: This table compiles representative binding affinity data from different studies.

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interactions Noted
Indolyl Sulfonyl QuinolineH1N1 RNA Polymerase-7.35Hydrogen bonds with GLU180, LYS39 mdpi.com
Thiazolo[5,4-f]quinolineBacterial DNA Gyrase-6.70Hydrogen bonds, π-interactions nih.gov
FluoroquinoloneE. coli Gyrase B-8.56Not specified researchgate.net
Quinoline SulfonamideCarbonic Anhydrase II-7.1 to -8.5Interaction with active site residues researchgate.net

In Silico Investigations for Structural Insights

Computational chemistry provides a powerful lens for examining the structural and electronic properties of molecules like quinoline-5-sulfonyl fluoride and its derivatives, offering insights that complement experimental data. Through in silico methods, researchers can predict molecular geometries, electronic structures, and various physicochemical properties, thereby guiding synthetic efforts and helping to interpret spectroscopic results.

Density Functional Theory (DFT) is a predominant computational method employed for these investigations. By applying DFT calculations, often using basis sets such as B3LYP/6-31G(d,p), the optimized molecular geometry of quinoline derivatives can be determined. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Furthermore, in silico studies are crucial for understanding the electronic landscape of these compounds. Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy gap between HOMO and LUMO provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Quantum chemical descriptors such as electronegativity, chemical hardness, and softness can also be calculated to further characterize the reactivity of quinoline derivatives. These descriptors help in understanding the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons. By correlating these computational findings with experimental data, a more comprehensive understanding of the structure-property relationships of this compound and its analogs can be achieved.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural determination and characterization of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, the precise elemental composition, the three-dimensional arrangement in the solid state, and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy of quinoline derivatives reveals characteristic chemical shifts for the aromatic protons of the quinoline ring system. These signals typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shift and the coupling patterns (spin-spin splitting) of these protons provide crucial information about the substitution pattern on the quinoline core.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the quinoline ring typically resonate in the aromatic region of the ¹³C NMR spectrum, from approximately 120 to 150 ppm. The chemical shifts are sensitive to the electronic effects of substituents on the ring. The carbon atom attached to the sulfonyl fluoride group is expected to show a distinct chemical shift due to the electron-withdrawing nature of this substituent.

¹⁹F NMR: For fluorinated compounds such as this compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. alfa-chemistry.com The chemical shift of the fluorine atom in the sulfonyl fluoride group is highly sensitive to its local electronic environment. alfa-chemistry.com Generally, the chemical shift range for fluorine in sulfonyl fluorides (Ar-SO₂F) is distinct and can provide direct evidence for the presence of this functional group. The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. colorado.edu

Below is a table summarizing typical chemical shift ranges for the nuclei in quinoline derivatives.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic (Quinoline)7.0 - 9.0
¹³CAromatic (Quinoline)120 - 150
¹⁹FAryl Sulfonyl FluorideVaries, sensitive to environment

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, HR-MS would be used to confirm its molecular formula, C₉H₆FNO₂S. The technique can distinguish between compounds with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. In studies of related compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride, HR-MS has been successfully employed to confirm the expected molecular formula. nih.gov The high mass accuracy of HR-MS, typically in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned elemental composition, which is a critical piece of data for the characterization of a new or synthesized compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure.

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the sulfonyl fluoride group relative to the quinoline ring.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing details about hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the solid-state structure.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of a quinoline derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4

UV-Vis and Circular Dichroism (CD) Spectroscopy for Molecular Interactions

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to the presence of the aromatic π-electron system. nih.gov The absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions of the quinoline chromophore. Studying the changes in the UV-Vis spectrum upon interaction with other molecules can provide insights into the formation of ground-state complexes and other molecular interactions.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. CD measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, CD spectroscopy can be a valuable tool for investigating its interactions with chiral biomolecules, such as proteins or DNA. If binding to a chiral macromolecule induces a chiral conformation in the this compound molecule or perturbs the chiral environment of the macromolecule, a CD signal may be observed. This induced CD signal can provide information about the binding mode and the conformational changes that occur upon interaction.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Protocols for Sulfonyl Fluorides

The synthesis of sulfonyl fluorides is moving beyond traditional methods towards more environmentally benign and efficient protocols. Photocatalysis and electrocatalysis are at the forefront of this green chemistry revolution, offering safe and sustainable ways to construct S(VI)-fluoride compounds. eurekalert.org For instance, photoredox-catalyzed dehydrogenative couplings provide a novel route for synthesizing diverse sulfonyl fluorides. rsc.org This approach can involve combining hetaryl sulfonyl fluorides, such as quinoline-5-sulfonyl fluoride (B91410), with various hydrogen donor building blocks to create a diverse set of molecular probes. rsc.org

Table 1: Comparison of Synthetic Protocols for Sulfonyl Fluorides

Method Key Features Advantages
Traditional (e.g., Cl-F Exchange) Relies on converting sulfonyl chlorides (RSO2Cl) to sulfonyl fluorides. eurekalert.org Well-established and widely used.
Photocatalysis/Electrocatalysis Uses light or electricity to drive the reaction, often involving radical intermediates. eurekalert.org Green, safe, operates under mild conditions. eurekalert.org
Dehydrogenative Coupling Forms C-C bonds by removing hydrogen from two coupling partners, often using a photoredox catalyst. rsc.org Allows for the connective synthesis of diverse molecules. rsc.org
SO2 Insertion Involves the direct insertion of sulfur dioxide into a metal-carbon bond, followed by oxidation. nih.gov Provides a direct route to the sulfonyl group.

Exploration of New Catalytic Applications in Organic Transformations

Quinoline-5-sulfonyl fluoride is a prime candidate for use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. nih.govsigmaaldrich.com The SuFEx reaction is characterized by the selective activation of the highly stable S(VI)-F bond, allowing it to connect with nucleophiles. nih.gov This transformation is valued for its reliability, orthogonality, and the stability of the resulting linkage. nih.govsigmaaldrich.com A key advantage of SuFEx is that it is typically metal-free and can tolerate a wide range of functional groups, including water and oxygen. nih.govsigmaaldrich.com

The reactivity of the sulfonyl fluoride group can be unleashed under specific conditions, often accelerated by catalysts such as basic tertiary amines (e.g., triethylamine), amidines, or bifluoride salts. nih.gov This "connective" chemistry is finding broad utility in drug discovery, chemical biology, and materials science. sigmaaldrich.com For example, the sulfonyl fluoride moiety on a quinoline (B57606) scaffold can be used for late-stage functionalization, allowing for the rapid diversification of complex molecules. frontiersin.org Visible-light-mediated reactions have also been developed where sulfonyl fluorides act as stable and modifiable sulfonylation reagents to synthesize diverse and complex sulfones. frontiersin.org

Advanced Strategies for Derivatization and Diversification of this compound Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to modify it is key to developing new therapeutics. This compound serves as an excellent platform for creating diverse molecular libraries. Advanced synthetic strategies, such as photoredox-catalyzed dehydrogenative couplings, enable a unified synthesis of skeletally-diverse sulfonyl fluorides by combining different building blocks. rsc.org This allows for the rapid generation of compound libraries for screening against biological targets, such as Trypanosoma brucei, the parasite responsible for sleeping sickness. rsc.org

Furthermore, SuFEx click chemistry provides a powerful tool for the derivatization of the sulfonyl fluoride group itself. nih.gov This allows for the introduction of a wide array of functional groups, creating stable S-O, S-N, and S-C bonds. nih.gov The development of accelerated SuFEx methods, using synergistic catalytic systems, is expanding the scope of accessible products and improving the efficiency of these couplings. nih.gov These advanced derivatization strategies are crucial for exploring the chemical space around the quinoline scaffold to optimize biological activity.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. These computational tools can be applied to scaffolds like this compound to accelerate the design-make-test-analyze cycle. Generative AI models can design novel molecules de novo with specific desired properties, exploring vast areas of chemical space to identify promising new structures based on the quinoline core.

Machine learning models, particularly in the area of quantitative structure-activity relationship (QSAR), can predict the biological activity of virtual compounds. By training these models on existing data from quinoline-sulfonyl fluoride derivatives, researchers can prioritize the synthesis of candidates with the highest predicted potency and most favorable pharmacological profiles. Furthermore, AI can predict synthetic pathways, assessing the feasibility of producing newly designed molecules and suggesting the most efficient routes, thereby bridging the gap between computational design and laboratory synthesis.

Mechanistic Studies and Reaction Pathway Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For reactions involving sulfonyl fluorides, a combination of experimental and computational methods is employed to elucidate the intricate reaction pathways.

For photoredox-catalyzed reactions, mechanistic studies have demonstrated the involvement of various radical species, such as sulfonyl radicals. rsc.org Experimental techniques like radical trapping experiments are used to confirm the presence of these transient intermediates. researchgate.net

In the case of SuFEx chemistry, the mechanism is driven by the high electrophilicity of the sulfur(VI) center. nih.gov The process involves the transition of fluoride from a stable covalent S-F bond to a leaving group, a step that is often assisted by catalysts that activate the sulfonyl fluoride towards nucleophilic attack. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights at the molecular level. For example, a comprehensive computational study of a Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides detailed the entire catalytic cycle in three stages: transmetallation, SO2 insertion into the Bi-C bond, and subsequent oxidation to yield the final product. nih.gov Such detailed mechanistic knowledge is invaluable for rationally designing more efficient catalysts and expanding the scope of the reaction. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.